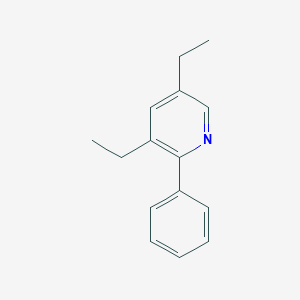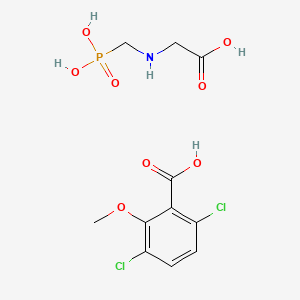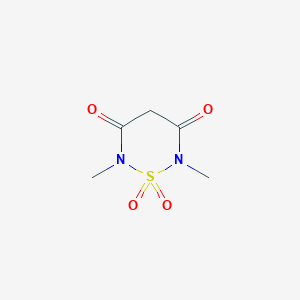![molecular formula C11H10O2S2 B14447153 [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid CAS No. 79631-31-5](/img/structure/B14447153.png)
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid is an organic compound that features a benzene ring substituted with an ethenyl group and a carbothioyl group, which is further attached to a sulfanyl acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid typically involves the reaction of 4-ethenylbenzene with a carbothioyl chloride derivative in the presence of a base to form the intermediate product. This intermediate is then reacted with a sulfanyl acetic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Brominated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of [(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid involves its interaction with various molecular targets and pathways. The compound’s reactive functional groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This can lead to the modulation of enzymatic activity, disruption of microbial cell walls, or inhibition of inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(4-Methylbenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Chlorobenzene-1-carbothioyl)sulfanyl]acetic acid
- [(4-Nitrobenzene-1-carbothioyl)sulfanyl]acetic acid
Uniqueness
[(4-Ethenylbenzene-1-carbothioyl)sulfanyl]acetic acid is unique due to the presence of the ethenyl group, which imparts additional reactivity and potential for further functionalization compared to its analogs. This makes it a valuable compound for the development of novel materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
79631-31-5 |
|---|---|
Molekularformel |
C11H10O2S2 |
Molekulargewicht |
238.3 g/mol |
IUPAC-Name |
2-(4-ethenylbenzenecarbothioyl)sulfanylacetic acid |
InChI |
InChI=1S/C11H10O2S2/c1-2-8-3-5-9(6-4-8)11(14)15-7-10(12)13/h2-6H,1,7H2,(H,12,13) |
InChI-Schlüssel |
BIMANRCEHYGYMN-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)C(=S)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


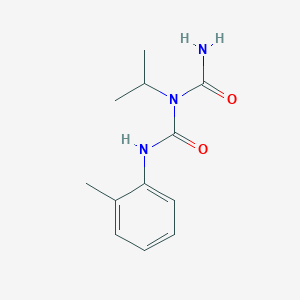

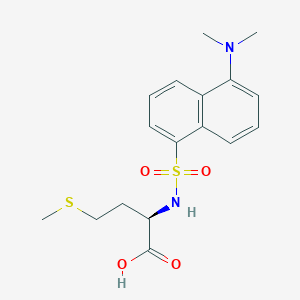
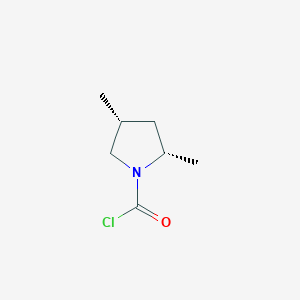
![1,3,5-Tris[(ethenesulfonyl)methyl]benzene](/img/structure/B14447116.png)
![Silanol, dimethyl[(methyldiphenylsilyl)bis(trimethylsilyl)methyl]-](/img/structure/B14447122.png)
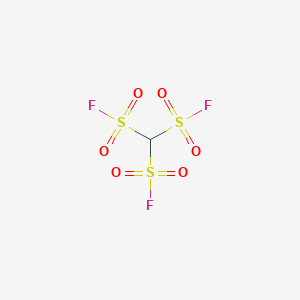
![(6AR-trans)-6A,7,8,10A-Tetrahydro-1-hydroxy-6,6,9-trimethyl-6H-dibenzo[B,D]pyran-3-pentanoic acid](/img/structure/B14447126.png)

